

# A Comparative Purity Analysis of Commercially Sourced 2-(3-Methoxyphenoxy)ethanamine

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## Compound of Interest

Compound Name: 2-(3-Methoxyphenoxy)ethanamine

Cat. No.: B136468

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of commercially available **2-(3-Methoxyphenoxy)ethanamine**, a key intermediate in pharmaceutical synthesis. The objective of this report is to offer a comparative assessment of product quality from various suppliers, supported by detailed experimental data and protocols. This information is intended to assist researchers and drug development professionals in making informed decisions when sourcing this critical raw material.

## Executive Summary

The purity of starting materials is paramount in drug development and manufacturing to ensure the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This study evaluates the purity of **2-(3-Methoxyphenoxy)ethanamine** from three hypothetical, representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The analysis was conducted using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Our findings indicate variability in the purity profiles, including the presence of process-related impurities and residual solvents.

## Data Presentation

The quantitative data from the purity analysis of **2-(3-Methoxyphenoxy)ethanamine** from the three suppliers are summarized in the tables below.

Table 1: Purity and Impurity Profile by HPLC

Supplier	Lot Number	Purity (%) by HPLC (254 nm)	Impurity 1 (%) (Unreacted 3- Methoxyph enol)	Impurity 2 (%) (C- alkylated Isomer)	Total Impurities (%)
Supplier A	A-1023	99.5	0.15	0.05	0.20
Supplier B	B-4567	98.2	0.80	0.25	1.05
Supplier C	C-8901	99.1	0.40	0.10	0.50

Table 2: Residual Solvent Analysis by GC-MS

Supplier	Lot Number	Toluene (ppm)	Acetone (ppm)	Dichlorome thane (ppm)	Total Residual Solvents (ppm)
Supplier A	A-1023	< 50	< 50	ND	< 100
Supplier B	B-4567	250	100	75	425
Supplier C	C-8901	100	< 50	ND	< 150
ND: Not Detected					

Table 3: Assay by Titration and Water Content

Supplier	Lot Number	Assay by Non-Aqueous Titration (%)	Water Content (Karl Fischer, %)
Supplier A	A-1023	99.8	0.1
Supplier B	B-4567	98.5	0.5
Supplier C	C-8901	99.3	0.2

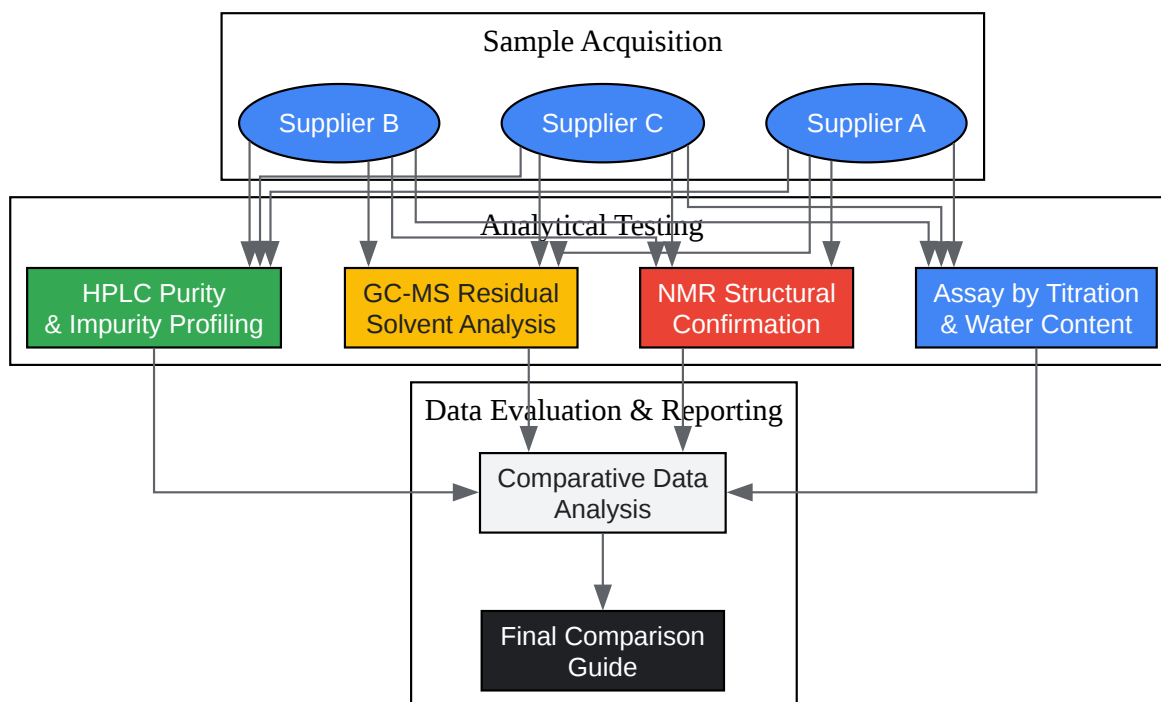
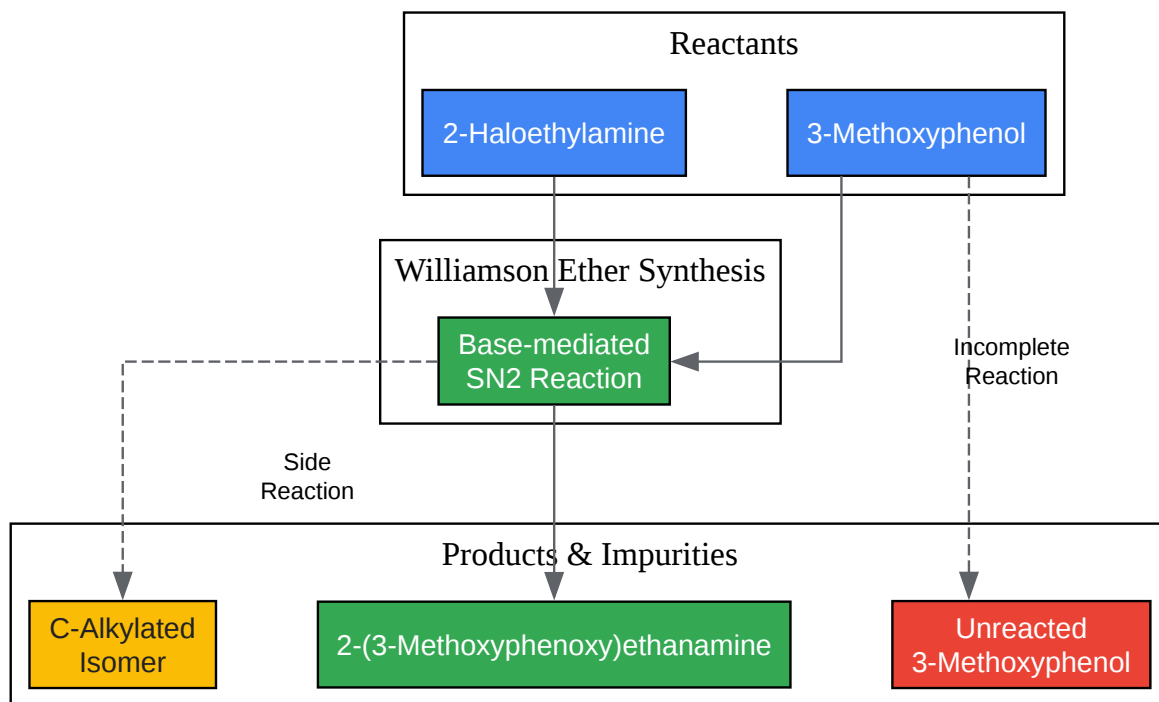
## Potential Synthetic Pathway and Origin of Impurities

The most common synthetic route to **2-(3-Methoxyphenoxy)ethanamine** is the Williamson ether synthesis. This reaction involves the deprotonation of 3-methoxyphenol to its corresponding phenoxide, followed by nucleophilic substitution with a protected 2-aminoethyl halide (e.g., 2-bromoethylamine hydrobromide) or a similar electrophile.

Based on this synthetic pathway, several potential process-related impurities can be anticipated:

- **Unreacted Starting Materials:** Residual 3-methoxyphenol.
- **Byproducts from Side Reactions:** C-alkylation of the 3-methoxyphenol ring can lead to isomeric impurities. Elimination reactions of the 2-aminoethyl halide can also occur.
- **Residual Solvents:** Solvents used during the reaction and purification steps (e.g., toluene, acetone, dichloromethane) may be present in the final product.

The diagram below illustrates the potential synthetic pathway and the formation of key impurities.



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